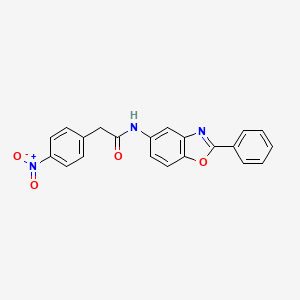
Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is a complex organic compound that features a nitrophenyl group and a phenylbenzo[d]oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: The phenyl groups can undergo oxidation under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Aminophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a tyrosinase inhibitor, which could be useful in developing treatments for hyperpigmentation disorders.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its ability to interact with biological molecules makes it a subject of study in biochemical assays and drug development.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazole ring.
2-Phenylbenzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group allows for specific interactions in biological systems, while the oxazole ring provides stability and rigidity to the molecular structure.
Eigenschaften
CAS-Nummer |
301647-03-0 |
|---|---|
Molekularformel |
C21H15N3O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25) |
InChI-Schlüssel |
MPDGLEUSXMLQOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
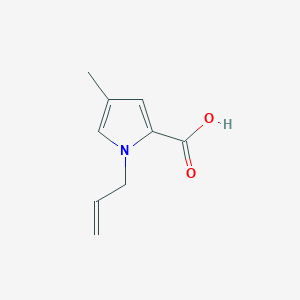
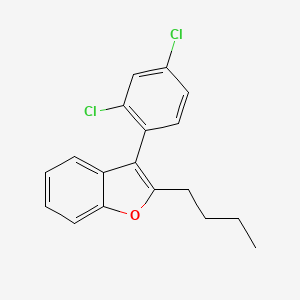
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
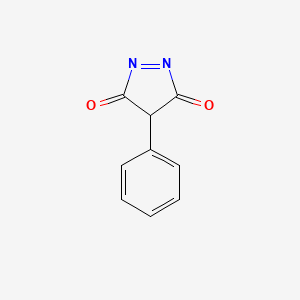
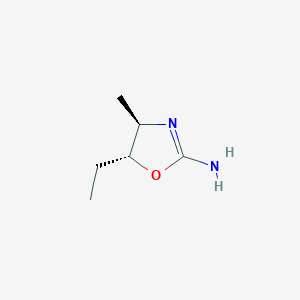
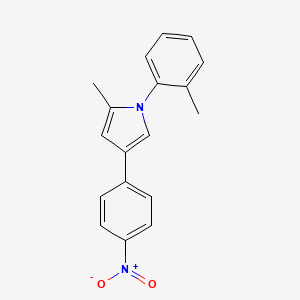
![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)

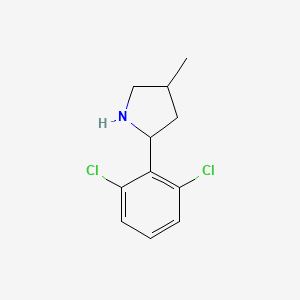
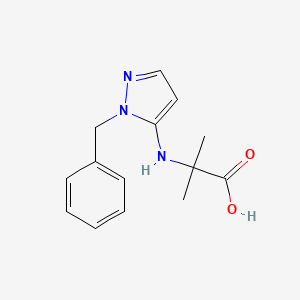
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

